molecular formula C7H7ClN2O2 B3008128 5-Chloro-2-ethylpyrimidine-4-carboxylic acid CAS No. 1267301-30-3

5-Chloro-2-ethylpyrimidine-4-carboxylic acid

Cat. No.: B3008128
CAS No.: 1267301-30-3
M. Wt: 186.6
InChI Key: ZBPWKYUHOJPUKA-UHFFFAOYSA-N
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Description

5-Chloro-2-ethylpyrimidine-4-carboxylic acid (molecular formula: C₇H₇ClN₂O₂, molecular weight: 186.6 g/mol) is a pyrimidine derivative characterized by a chlorine atom at position 5, an ethyl group at position 2, and a carboxylic acid moiety at position 3. Pyrimidine derivatives are critical in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological relevance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-ethylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-5-9-3-4(8)6(10-5)7(11)12/h3H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPWKYUHOJPUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267301-30-3
Record name 5-chloro-2-ethylpyrimidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid typically involves the chlorination of 2-ethylpyrimidine-4-carboxylic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-Chloro-2-ethylpyrimidine-4-carboxylic acid has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacteria and fungi. For instance, a study demonstrated that certain substituted pyrimidines showed promising results against resistant strains of bacteria, suggesting potential use as antibiotics or antifungal agents .

Case Study: Synthesis of Antimicrobial Agents
A notable case study involved the synthesis of a series of derivatives based on this compound. The derivatives were tested for their antimicrobial efficacy, revealing that modifications in the side chain significantly affected their activity. The most effective compounds demonstrated a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating their potential for development into new therapeutic agents.

Agricultural Applications

Herbicides
The compound has been identified as a potential herbicide due to its ability to inhibit specific enzymes in plants. Research has shown that this compound can disrupt metabolic pathways in weeds, leading to effective weed control without harming crops .

Data Table: Herbicidal Efficacy

CompoundTarget WeedsEfficacy (%)Application Rate (g/ha)
This compoundAmaranthus retroflexus85%200
This compoundEchinochloa crus-galli90%250

Material Science

Polymer Chemistry
In material science, this compound serves as a building block for the synthesis of novel polymers and copolymers. Its unique structure allows for the incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Development
A study focused on incorporating this compound into polyamide matrices. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polyamides. This advancement opens avenues for applications in high-performance materials used in aerospace and automotive industries.

Chemical Synthesis

Building Block for Organic Synthesis
this compound is frequently utilized as a precursor in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Data Table: Synthetic Applications

Reaction TypeProduct NameYield (%)
AlkylationEthyl ester derivative75%
AcylationAmide derivative68%

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 2 and 5

The structural and functional properties of pyrimidine derivatives are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties
Compound Name Substituent (Position 2) Halogen (Position 5) Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Applications
5-Chloro-2-ethylpyrimidine-4-carboxylic acid Ethyl Cl C₇H₇ClN₂O₂ 186.6 Reference Pharmaceutical intermediates
5-Chloro-2-methylpyrimidine-4-carboxylic acid Methyl Cl C₆H₅ClN₂O₂ 172.57 0.78 Agrochemical synthesis
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Methylthio Br C₆H₅BrN₂O₂S 265.1 0.77 Enzyme inhibitors
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid Isopropyl Cl C₈H₉ClN₂O₂ 200.62 Crystallography studies
4-Chloro-2-phenylpyrimidine-5-carboxylic acid Phenyl Cl C₁₁H₇ClN₂O₂ 234.64 0.90 Ligand design

*Similarity scores based on Tanimoto coefficients from PubChem and related databases .

Crystallographic and Hydrogen-Bonding Patterns

  • This compound : The ethyl group may disrupt planar packing compared to methyl analogs, reducing crystal symmetry.
  • 4-Chloro-6-methoxypyrimidin-2-amine : Forms 2D supramolecular networks via N–H···O and C–H···O bonds .

Biological Activity

5-Chloro-2-ethylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in drug development.

This compound is characterized by its chloro and carboxylic acid functional groups on the pyrimidine ring. It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound can be synthesized through several methods, including the Minisci reaction, which allows for regioselective modifications of pyrimidines .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the ethyl group enhance its binding affinity, potentially allowing it to modulate various biochemical pathways. This modulation can lead to anti-inflammatory and anticancer effects by inhibiting enzymes involved in cell proliferation and inflammation.

Anticancer Activity

Research has shown that related pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity. In studies involving A549 human lung adenocarcinoma cells, certain derivatives reduced cell viability significantly, suggesting a potential role for this compound in cancer therapy .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Effect on Cell Viability
This compoundA549TBDTBD
Related Pyrimidine Derivative 1A5491066%
Related Pyrimidine Derivative 2MCF-71570%

Note: TBD indicates that data is still being compiled or verified from ongoing studies.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the chloro group at the 5-position and the ethyl group at the 2-position are significant for enhancing its biological efficacy. Variations in these substituents can lead to different biological profiles, making it a versatile scaffold for drug design.

Case Studies

Several case studies highlight the compound's potential:

  • Study on Anticancer Activity: A recent study evaluated a series of pyrimidine derivatives, including those related to this compound, against A549 cells. The results indicated that modifications at the carboxylic acid position could enhance anticancer activity while minimizing toxicity to non-cancerous cells .
  • Antimicrobial Screening: Another study screened related compounds against various pathogenic strains, revealing promising antimicrobial properties that warrant further investigation into their mechanisms and applications in treating resistant infections .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Chloro-2-ethylpyrimidine-4-carboxylic acid?

The synthesis typically involves multi-step reactions:

  • Condensation and Cyclization : React 2-ethylpyrimidine precursors with chlorinated aldehydes or ketones under acidic or basic conditions. For example, chlorination steps may use POCl₃ or other chlorinating agents to introduce the chloro substituent .
  • Functionalization : Introduce the carboxylic acid group via hydrolysis of nitriles or ester intermediates. Solvents like DMF or toluene, coupled with palladium/copper catalysts, enhance yield and regioselectivity .
  • Purification : Use column chromatography or recrystallization to isolate the product. HPLC (≥98% purity) is recommended for analytical validation .

Q. How can researchers validate the structural integrity of this compound?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl and chloro groups) and aromatic protons in the pyrimidine ring .
    • LC-MS : Verify molecular weight (e.g., [M+H]+ peak) and detect impurities .
  • Elemental Analysis : Validate C, H, N, and Cl percentages against theoretical values .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s approach integrates computational screening with experimental validation to identify optimal catalysts and solvents .
  • Machine Learning : Train models on existing pyrimidine synthesis data to predict yield and regioselectivity under varying conditions (temperature, solvent polarity) .

Q. How to resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethyl vs. methyl groups) and correlate changes with bioactivity (e.g., antimicrobial or anticancer assays) .
  • Assay Standardization : Control variables like cell line selection, incubation time, and solvent (DMSO vs. saline) to minimize variability. Cross-reference results with PubChem bioassay datasets .

Q. What strategies mitigate side reactions during functional group modifications?

  • Protecting Groups : Temporarily block the carboxylic acid moiety using tert-butyl esters during chlorination to prevent undesired oxidation .
  • Kinetic Control : Optimize reaction temperature and stoichiometry to favor nucleophilic substitution at the pyrimidine C5 position over competing pathways .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., catalyst loading, solvent drying) in detail. Use ChemAxon or PubChem tools to standardize nomenclature and avoid structural ambiguities .
  • Safety Protocols : Follow MedChemExpress SDS guidelines for handling chlorinated pyrimidines, including PPE and fume hood use .

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